N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-18-5-4-6-21(17-18)27-12-14-28(15-13-27)33(30,31)22-11-16-32-23(22)24(29)25-19-7-9-20(10-8-19)26(2)3/h4-11,16-17H,12-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYKHUIFNWSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H28N4O3S2
- Molecular Weight : 484.63 g/mol
- IUPAC Name : N-[4-(dimethylamino)phenyl]-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and subsequent intracellular effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. |
| Antimicrobial | Demonstrates inhibitory effects against a range of bacterial strains. |
| Neuroprotective | Potential to inhibit acetylcholinesterase (AChE), suggesting use in neurodegenerative diseases. |
| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production in vitro. |
Case Studies and Research Findings
-
Anticancer Activity
A study by researchers demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -
Antimicrobial Properties
In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL . -
Neuroprotective Effects
Research indicated that this compound inhibited AChE with an IC50 value of 0.5 µM, suggesting its potential application in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with four structurally related thiophene-carboxamide derivatives:
Analysis of Structural Variations
Core Structure
All compounds share a thiophene-carboxamide backbone. The target and ’s compound have substitutions at positions 2 (carboxamide) and 3 (sulfonyl-piperazine), while ’s derivative is substituted at position 3 with an imino group.
Piperazine Substituents
- The target’s 3-methylphenyl group on piperazine introduces hydrophobicity, which may enhance membrane permeability.
- uses a carbothioyl linkage instead of sulfonyl, reducing polarity and possibly altering metabolic stability .
Carboxamide Substituents
- The target’s 4-(dimethylamino)phenyl group provides basicity, facilitating interactions with acidic residues in target proteins.
- ’s simple phenyl group lacks this basicity, which may reduce solubility or target engagement .
Molecular Weight and Physicochemical Properties
Lower molecular weight analogues (e.g., ’s 410.9) may exhibit better absorption but shorter duration of action .
Research Findings and Implications
Pharmacological Potential
Thiophene derivatives are reported to exhibit analgesic, anti-inflammatory, and antimicrobial activities .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 2-fluorophenyl substituent in ’s compound may enhance binding to receptors with polar active sites .
- Hydrophobic Substituents : The target’s 3-methylphenyl group could improve lipophilicity, favoring interactions with hydrophobic pockets in enzymes or receptors.
- Linker Flexibility : ’s butyl spacer introduces conformational flexibility, which might broaden target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
